![molecular formula C14H18Sn B14544808 Trimethyl[(naphthalen-2-yl)methyl]stannane CAS No. 61760-08-5](/img/structure/B14544808.png)
Trimethyl[(naphthalen-2-yl)methyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(naphthalen-2-yl)methyl]stannane is an organotin compound with the chemical formula C13H16Sn. It is known for its applications in organic synthesis, particularly in reactions that establish carbon-carbon or carbon-halogen bonds. This compound is a colorless liquid with a relative molecular mass of 366.13 g/mol, a melting point of -30°C, and a boiling point of 100°C at 0.5 mmHg .
Preparation Methods
The preparation of Trimethyl[(naphthalen-2-yl)methyl]stannane involves several steps:
Synthesis of 2-naphthyl methyl bromide: This is achieved by reacting naphthalene with methyl bromide.
Formation of 2-naphthylmethanylzinc: The 2-naphthyl methyl bromide is then reacted with methyl gallium to produce 2-naphthylmethanylzinc.
Reaction with trimethylchlorosilane: The 2-naphthylmethanylzinc is further reacted with trimethylchlorosilane to generate trimethyl-2-naphthyl-methanyltin.
Deprotonation: Finally, trimethyl-2-naphthyl-methanyltin is deprotonated using trimethyllithium to obtain this compound.
Chemical Reactions Analysis
Trimethyl[(naphthalen-2-yl)methyl]stannane undergoes various types of chemical reactions:
Nucleophilic Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace a leaving group in a substrate.
Reduction Reactions: This compound can be reduced to form different organotin compounds.
Coupling Reactions: It is also involved in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include trimethylchlorosilane, trimethyllithium, and various organometallic reagents. The major products formed from these reactions are typically other organotin compounds or complex organic molecules .
Scientific Research Applications
Trimethyl[(naphthalen-2-yl)methyl]stannane has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent and catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-halogen bonds.
Polymer Curing:
Antimicrobial Properties: It has been studied for its anti-mold and anti-bacterial properties, making it useful in various industrial applications.
Electronic Materials: This compound is also explored for its potential use in electronic materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl[(naphthalen-2-yl)methyl]stannane involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Trimethyl[(naphthalen-2-yl)methyl]stannane can be compared with other similar organotin compounds such as:
Trimethyl(2-thienyl)stannane: Similar in structure but contains a thiophene ring instead of a naphthalene ring.
Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane: Similar but with an additional methyl group on the naphthalene ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other organotin compounds .
Properties
CAS No. |
61760-08-5 |
|---|---|
Molecular Formula |
C14H18Sn |
Molecular Weight |
305.00 g/mol |
IUPAC Name |
trimethyl(naphthalen-2-ylmethyl)stannane |
InChI |
InChI=1S/C11H9.3CH3.Sn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;;;/h2-8H,1H2;3*1H3; |
InChI Key |
DECUXVVSGZRQBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(3,5-dibromopyridin-2-yl)oxy]phenol](/img/structure/B14544725.png)
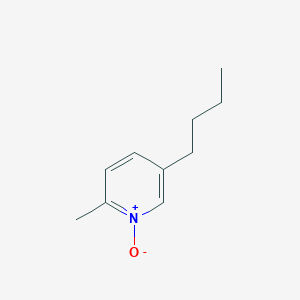
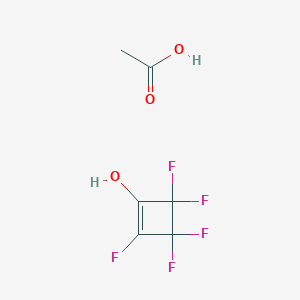
![1-Butene, 4-[(2-ethoxypropyl)thio]-](/img/structure/B14544745.png)

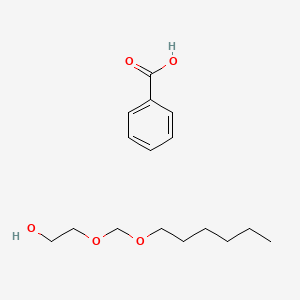
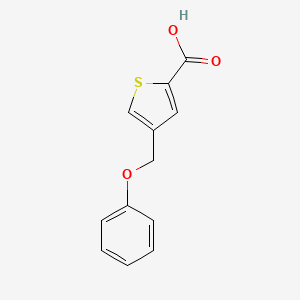
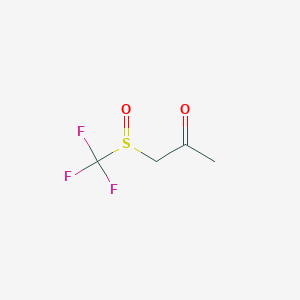
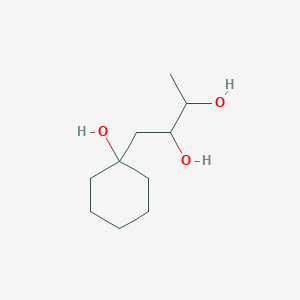
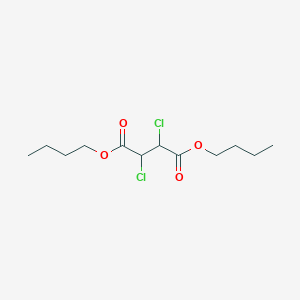
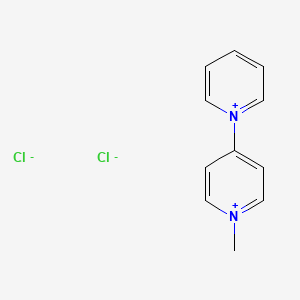
![N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide](/img/structure/B14544776.png)
![1-[2-(3-Nitrophenyl)ethyl]naphthalene](/img/structure/B14544781.png)
![2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B14544789.png)
